Ethyl carbazate (CAS 4114-31-2) is a versatile, mono-protected hydrazine derivative featuring an ethoxycarbonyl protecting group. With a melting point of 44–48 °C and a boiling point of 108–110 °C at 22 mmHg, it is typically handled as a low-melting solid or liquid depending on ambient conditions . In industrial and laboratory settings, it serves as a critical building block for the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and complex nitrogen-containing heterocycles. By masking one of the reactive nitrogen atoms, ethyl carbazate provides a safer, more chemoselective alternative to anhydrous hydrazine, making it a staple reagent for controlled N-N bond formation and macromolecular functionalization.
Substituting ethyl carbazate with other hydrazine sources often leads to process failures or compromised product quality. Unprotected hydrazine is highly toxic and lacks chemoselectivity, frequently resulting in unwanted bis-alkylation or symmetrical adducts during heterocycle synthesis [1]. Conversely, substituting with tert-butyl carbazate (Boc-hydrazine) introduces significant steric bulk, which can cause severe phase separation and sample precipitation during the functionalization of polymers and hydrogels [2]. Furthermore, alternative carbazates may exhibit different redox potentials, rendering them unsuitable for advanced catalyst-free electrochemical radical couplings where the specific electronic profile of ethyl carbazate is required.
During the functionalization of oxidized dextran to formulate ocular injectable hydrogels, the choice of carbazate profoundly impacts phase stability. Formulations using tert-butyl carbazate suffer from sample precipitation due to the large, bulky tert-butyl moiety. In contrast, substituting with the less bulky ethyl carbazate completely eliminates precipitation, maintaining a homogeneous solution that allows for accurate structural quantification and successful hydrogel cross-linking [1].
| Evidence Dimension | Phase stability and solubility during polymer functionalization |
| Target Compound Data | Maintains homogeneous solution (no precipitation) |
| Comparator Or Baseline | tert-Butyl carbazate (causes sample precipitation) |
| Quantified Difference | Complete prevention of macroscopic phase separation |
| Conditions | Oxidized dextran hydrogel formulation in aqueous buffer |
Essential for materials science procurement where bulky protecting groups cause unwanted phase separation, ruining batch consistency and limiting the degree of polymer substitution.
Unprotected hydrazine is highly toxic, volatile, and prone to unselective bis-alkylation. Ethyl carbazate serves as a stable, mono-protected equivalent that ensures controlled, stepwise reactivity. In the chemodivergent hydrazinolysis of donor-acceptor cyclopropanes, ethyl carbazate selectively forms 1-aminopyrrolidin-2-ones in 61–80% yields [1]. This mono-selectivity prevents the formation of complex polymeric or bis-adduct mixtures typically seen with unsubstituted hydrazine.
| Evidence Dimension | Reaction selectivity and target yield |
| Target Compound Data | 61–80% yield of mono-incorporated heterocycles |
| Comparator Or Baseline | Unprotected hydrazine (prone to bis-reaction and high toxicity) |
| Quantified Difference | Complete suppression of symmetrical bis-alkylation |
| Conditions | Ring closure with donor-acceptor cyclopropanes at 80–110 °C |
Allows buyers to replace hazardous anhydrous hydrazine with a safe, chemoselective reagent that prevents costly over-alkylation and reduces safety infrastructure overhead in API synthesis.
Ethyl carbazate is highly effective in modern electroorganic synthesis due to its intrinsic redox responsiveness. Under catalyst-free and oxidant-free constant-current electrolysis, ethyl carbazate undergoes direct single-electron oxidation to generate persistent diazene-centered radicals. This enables efficient C(sp2)–N coupling with N-aryl maleimides, delivering hydrazine-tethered succinimide derivatives in 70–80% yields [1]. This eliminates the need for the stoichiometric transition-metal oxidants required by traditional hydrazine activation protocols.
| Evidence Dimension | Yield of radical C-N coupling without chemical oxidants |
| Target Compound Data | 70–80% yield |
| Comparator Or Baseline | Traditional chemical oxidation (requires stoichiometric transition metals) |
| Quantified Difference | Elimination of transition-metal waste while maintaining >70% yield |
| Conditions | Catalyst-free constant-current (DC) electrolysis |
Highly relevant for process chemists looking to adopt sustainable, electrochemically driven N-N bond formations without the procurement and disposal costs of heavy metal oxidants.
Ethyl carbazate is the optimal choice for functionalizing oxidized polysaccharides, such as dextran, in the development of injectable hydrogels. Its reduced steric profile prevents the macroscopic precipitation issues associated with bulkier alternatives like tert-butyl carbazate, ensuring a homogeneous cross-linking environment [1].
In the multi-step synthesis of active pharmaceutical ingredients, ethyl carbazate is utilized to construct 1-aminopyrrolidin-2-ones and hexahydropyridazin-3-ones. It provides a safe, mono-protected hydrazine source that strictly limits reactivity to a single nitrogen center, preventing the bis-alkylation commonly seen with unprotected hydrazine[2].
Ethyl carbazate is highly suited for modern, green chemistry workflows involving constant-current electrolysis. Its specific redox properties allow for the catalyst-free and oxidant-free generation of diazene-centered radicals, facilitating high-yield C(sp2)–N couplings without the heavy metal waste generated by traditional oxidation methods[3].
Acute Toxic;Irritant